molecular formula C19H29NO2 B5173609 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide

Cat. No. B5173609
M. Wt: 303.4 g/mol
InChI Key: JALDLTPITPFJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.

Mechanism of Action

The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide is related to its ability to inhibit the enzyme FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a crucial role in pain, inflammation, and mood regulation. By inhibiting FAAH, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide increases the levels of endocannabinoids, which can lead to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide have been extensively studied in animal models. Studies have shown that this compound can reduce pain and inflammation, increase the levels of endocannabinoids, and improve mood. Additionally, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide is its specificity for FAAH inhibition. This compound has been shown to have a high selectivity for FAAH, which reduces the risk of off-target effects. Additionally, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide has a good safety profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its relatively low potency compared to other FAAH inhibitors. This may limit its therapeutic potential and require higher doses for effective treatment.

Future Directions

There are several future directions for the research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide. One of the main areas of focus is the development of more potent analogs of this compound, which can improve its therapeutic efficacy. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical settings. Another area of research is the investigation of the potential synergistic effects of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide with other drugs, which can enhance its therapeutic effects. Finally, the development of novel drug delivery systems for this compound can improve its bioavailability and reduce the required dose for effective treatment.
Conclusion:
In conclusion, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide is a promising compound with potential therapeutic applications in pain, inflammation, anxiety, and depression. Its specificity for FAAH inhibition, good safety profile, and well-established mechanism of action make it a suitable candidate for further preclinical and clinical studies. However, more research is needed to investigate its long-term safety and efficacy, develop more potent analogs, and explore its potential synergistic effects with other drugs.

Synthesis Methods

The synthesis of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide involves a multi-step process that starts with the reaction between 2-isopropyl-5-methylphenol and ethylene oxide, followed by the reaction with cyclohexanecarboxylic acid. The final step involves the reaction with thionyl chloride to produce the desired product. The overall yield of the synthesis is around 30%, and the purity of the compound is typically greater than 98%.

Scientific Research Applications

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is pain management, where this compound has shown promising results in preclinical studies. It has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide has been investigated for its anxiolytic and antidepressant effects, where it has shown potential as a treatment for anxiety and depression.

properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-14(2)17-10-9-15(3)13-18(17)22-12-11-20-19(21)16-7-5-4-6-8-16/h9-10,13-14,16H,4-8,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALDLTPITPFJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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